molecular formula C5H10O2 B1143413 2,4-Dimethyl-1,3-dioxolane CAS No. 1192-36-5

2,4-Dimethyl-1,3-dioxolane

Cat. No. B1143413
CAS RN: 1192-36-5
M. Wt: 102.1317
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-1,3-dioxolane is a chemical compound with the formula C5H10O2 . It is also known by other names such as 1,3-Dioxolane, 2,4-dimethyl, trans; 1,3-Dioxolane, 2,4-dimethyl, cis .


Synthesis Analysis

The synthesis of 2,4-Dimethyl-1,3-dioxolane can be achieved through various methods. For instance, 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane is a ketal that can be synthesized by the reaction of 3-chloro-propane-1,2-diol (3-MCPD) with acetone in the presence of p-toluene sulfonic acid . Another method involves the use of activated carbon derived from corncob for the production of 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethyl-1,3-dioxolane consists of a five-membered ring with two oxygen atoms and three carbon atoms. The two carbon atoms are substituted with methyl groups .


Chemical Reactions Analysis

2,4-Dimethyl-1,3-dioxolane can participate in various chemical reactions. For example, it can be used in the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), an oxygenated additive to fuel .


Physical And Chemical Properties Analysis

2,4-Dimethyl-1,3-dioxolane has a molecular weight of 102.13 . It is a flammable liquid with a flash point of 53 °C .

Scientific Research Applications

  • Chiroptical Properties : 2,2-Dimethyl-1,3-dioxolane connected to pyrene moieties exhibits cryptochirality in the ground state, which becomes apparent in the photoexcited state through circularly polarized luminescence signals (Amako et al., 2015).

  • Structural Directivity in Chemical Reactions : The structure of 2,4-Dimethyl-1,3-dioxane and its isomers influences its reactivity with organomagnesium compounds. The spatial arrangement of atoms in these compounds dictates the specificity of bond cleavage in chemical reactions (Atavin et al., 1969).

  • Equilibrium Data in Chemical Systems : Studies on the vapor-liquid-liquid equilibrium and vapor pressure data for systems involving 2,4-Dimethyl-1,3-dioxolane provide valuable information for understanding the thermodynamic behavior of these systems (Chopade et al., 2003).

  • Conformational Studies : Research on the geometrical isomers of dimethyl substituted 1,3-dioxolanes contributes to understanding their structural properties. Such knowledge is crucial for applications that rely on the precise molecular configuration of these compounds (Kametani & Sumi, 1972).

  • Catalytic Synthesis : The synthesis of derivatives of 2,4-Dimethyl-1,3-dioxolane, such as 2,4-Dimethyl-2-ethoxycarbonylmethyl-1,3-dioxolane, demonstrates the compound's potential in catalytic applications (Yang Shui-jin, 2006).

  • Distribution in Liquid Phases : Understanding the distribution coefficients of derivatives like 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane between aqueous and hydrocarbon phases is essential for applications in chemical separations and analysis (Novikov et al., 2013).

  • Stereochemistry in Chemical Reactions : Studies on the stereochemistry of 2,4-dimethyl-1,3-dioxolane radicals provide insights into the molecular dynamics and structural changes during chemical reactions (Kobayashi & Simamura, 1973).

  • Application in Biodiesel : Research on the pyrolysis of bio-derived dioxolane fuels, including derivatives of 1,3-dioxolanes, suggests their potential as biodiesels, offering insights into their decomposition mechanisms and effects on soot production (Kwon & Xuan, 2021).

Safety And Hazards

2,4-Dimethyl-1,3-dioxolane is considered hazardous. It is a flammable liquid and can cause serious eye irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2,4-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-4-3-6-5(2)7-4/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSFUFIOLRQOON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90863166
Record name 2,4-Dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Dairy aroma with fruity overtones
Record name 2,4-Dimethyl-1,3-dioxolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Slightly soluble in water, Soluble (in ethanol)
Record name 2,4-Dimethyl-1,3-dioxolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.921-0.928
Record name 2,4-Dimethyl-1,3-dioxolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1697/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,4-Dimethyl-1,3-dioxolane

CAS RN

3390-12-3
Record name 2,4-Dimethyl-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3390-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003390123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90863166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl-1,3-dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYL-1,3-DIOXOLANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID1YRY20SD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-Dimethyl-1,3-dioxolane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032230
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
147
Citations
SO Kobayashi, O Simamura - Chemistry Letters, 1973 - journal.csj.jp
The acetone-initiated photochemical addition of cis- or trans-2,4-dimethyl-1,3-dioxolane to methyl acrylate at −78C leads to a mixture of geometrically isomeric methyl 3-(2,4-dimethyl-1,3…
Number of citations: 7 www.journal.csj.jp
F KAMETANI, Y SUMI - Chemical and Pharmaceutical Bulletin, 1972 - jstage.jst.go.jp
Geometrical isomers of 2, 4-dimethyl-, 4, 5-dimethyl-, 2, 4, 5-trimethyl-and 2-ethyl-4-methyl-1, 3-dioxolane were prepared and separated by preparative gas liquid chromatography. …
Number of citations: 18 www.jstage.jst.go.jp
K PIHLAJA, J HEIKKILÄ - Acta Chem. Scand, 1969 - actachemscand.org
The heats of formation, AH {(\), of 1, 3-dioxane and its derivatives were determined recently in our laboratory. 1 Vor continuation of the study of cyclic acetáis this paper reports the …
Number of citations: 18 actachemscand.org
SP Chopade, AD Dhale, AM Clark… - Journal of Chemical & …, 2003 - ACS Publications
Vapor−liquid−liquid equilibrium data for the binary systems 2-methyl-1,3-dioxolane + water and 2,4-dimethyl-1,3-dioxolane + water were collected by using a modified Othmer still …
Number of citations: 24 pubs.acs.org
G MacLeod, M Seyyedain-Ardebili… - Journal of Agricultural …, 1980 - ACS Publications
By use of a modified Likens and Nickersonextraction procedure followed by low-temperature/high-vacuum distillation, representative samples of aroma volatiles were obtained from …
Number of citations: 16 pubs.acs.org
ZY Zhang, H Chen, X Li, ZH Yang… - Advanced Materials …, 2014 - Trans Tech Publ
In the presence of an acid catalyst, PG react reversibly with acetaldehyde to form 2,4-dim-ethyl-1,3-dioxolane (24DMD). The effects of different operational parameters on PG conversion …
Number of citations: 0 www.scientific.net
P Salomaa, A Kankaanperä, T Launosalo… - Acta Chem …, 1967 - actachemscand.org
It is shown by kinetic methods that 4-methyl-l, 3-dioxole (I) and its methyl-substituted derivatives are cleaved in their acid-catalyzed hydrolysis mainly as acetáis (АЛ mechanism; ring …
Number of citations: 1 actachemscand.org
M Döntgen, A Wildenberg… - The Journal of Physical …, 2022 - ACS Publications
Cyclic acetals are considered as carbon-neutral fuels that can be produced from biomass and renewable electricity. Recent investigations on 1,3-dioxolane, a five-membered cyclic …
Number of citations: 1 pubs.acs.org
DJ Triggle, B Belleau - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
Structure activity relationships in the muscarine and the quaternary 1,3-dioxolane (Fourneau series) series are briefly discussed. The most active member of the latter series (2-methyl-4-…
Number of citations: 72 cdnsciencepub.com
BE Leggetter, RK Brown - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
Hydrogenolysis by LiAlH 4 –AlCl 3 of ether solutions of the cis and trans isomers of both 2,4-dimethyl-1,3-dioxolane and 2-ethyl-4-methyl-1,3-dioxolane have been carried out.The cis …
Number of citations: 22 cdnsciencepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.